

Application Notes and Protocols for EBL-3183 in Carbapenem Resistance Research

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Compound of Interest

Compound Name: EBL-3183

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Introduction

Carbapenem resistance, particularly in Gram-negative bacteria, represents a critical and escalating global health threat. A primary driver of this resistance is the production of metallo- β -lactamases (MBLs), enzymes that effectively hydrolyze a broad spectrum of β -lactam antibiotics, including the carbapenems, which are often considered last-resort treatments.^{[1][2]} MBLs, such as New Delhi Metallo- β -lactamase (NDM), Verona Integron-encoded Metallo- β -lactamase (VIM), and Imipenemase (IMP), are particularly concerning due to their rapid dissemination via mobile genetic elements.^{[1][3]}

EBL-3183 is a novel, potent, and broad-spectrum inhibitor of Class B metallo- β -lactamases.^[1]^[4] As a member of the indole-2-carboxylate (InC) class, **EBL-3183** functions as a reversible, non-covalent, competitive inhibitor that mimics the binding of β -lactam antibiotics to the MBL active site.^{[1][5]} This action protects carbapenems from enzymatic hydrolysis, thereby restoring their efficacy against MBL-producing bacteria. **EBL-3183** has demonstrated a favorable in vivo safety profile and significant efficacy in preclinical models, making it a valuable research tool for investigating the mechanisms of carbapenem resistance and for the development of new therapeutic strategies.^{[6][7]}

This document provides detailed application notes and experimental protocols for utilizing **EBL-3183** to study and overcome MBL-mediated carbapenem resistance.

Data Presentation

Table 1: In Vitro Inhibitory Activity of EBL-3183 against Purified Metallo- β -Lactamases

This table summarizes the potency of **EBL-3183** against key, clinically relevant MBL enzymes. The IC₅₀ value represents the concentration of **EBL-3183** required to inhibit 50% of the enzyme's activity.

Metallo- β -Lactamase Target	Enzyme Subclass	IC ₅₀ (μ M)	pIC ₅₀
NDM-1	B1	0.02	7.7
VIM-1	B1	Data not available	Data not available
IMP-1	B1	Data not available	Data not available

Note: Specific IC₅₀ values for VIM-1 and IMP-1 are not publicly available in the search results but the indole-carboxylate class is noted for its broad-spectrum activity against NDM, IMP, and VIM variants.[\[4\]](#)[\[8\]](#)

Table 2: Potentiation of Meropenem Activity by EBL-3183 against MBL-Producing Bacteria

This table illustrates the ability of **EBL-3183** to restore the antibacterial activity of the carbapenem meropenem against resistant bacterial strains. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

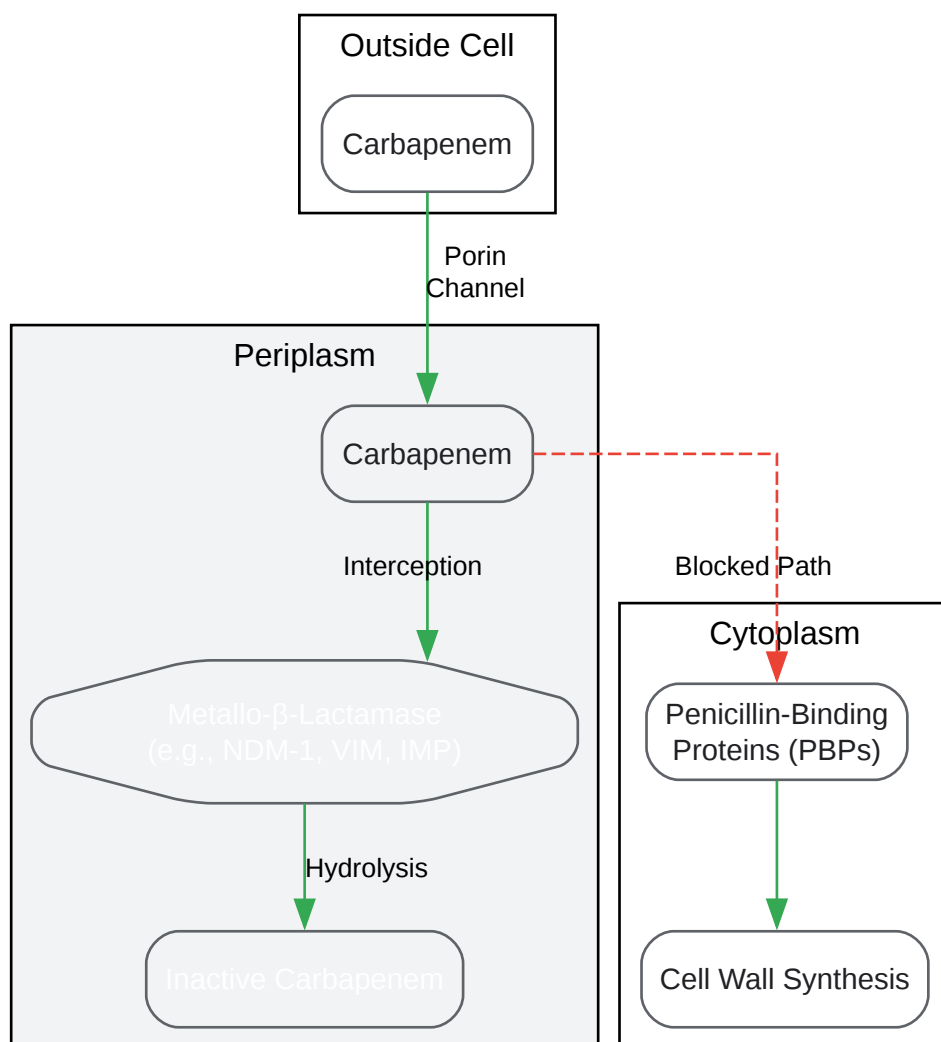
Bacterial Strain	Resistance Mechanism	Meropenem MIC (µg/mL)	Meropenem + EBL-3183 (4 µg/mL) MIC (µg/mL)	Fold Reduction in MIC
E. coli (NDM-1)	NDM-1 Metallo-β-Lactamase	>128	2	>64
K. pneumoniae (NDM-1)	NDM-1 Metallo-β-Lactamase	256	16	16
P. aeruginosa (VIM)	VIM Metallo-β-Lactamase	Data not available	Data not available	Data not available

Note: Data is representative of the potentiation effect described for the indole-carboxylate class. Specific MIC values for a broad panel of organisms are detailed in the primary literature. [\[7\]](#)[\[9\]](#)

Signaling and Resistance Pathways

Mechanism of MBL-Mediated Carbapenem Resistance

Carbapenem-resistant bacteria carrying MBL genes express these zinc-dependent enzymes, which are typically localized in the periplasmic space. When a carbapenem antibiotic penetrates the bacterial outer membrane, it is intercepted and hydrolyzed by the MBL, cleaving the essential β-lactam ring and rendering the antibiotic inactive before it can reach its target, the Penicillin-Binding Proteins (PBPs).

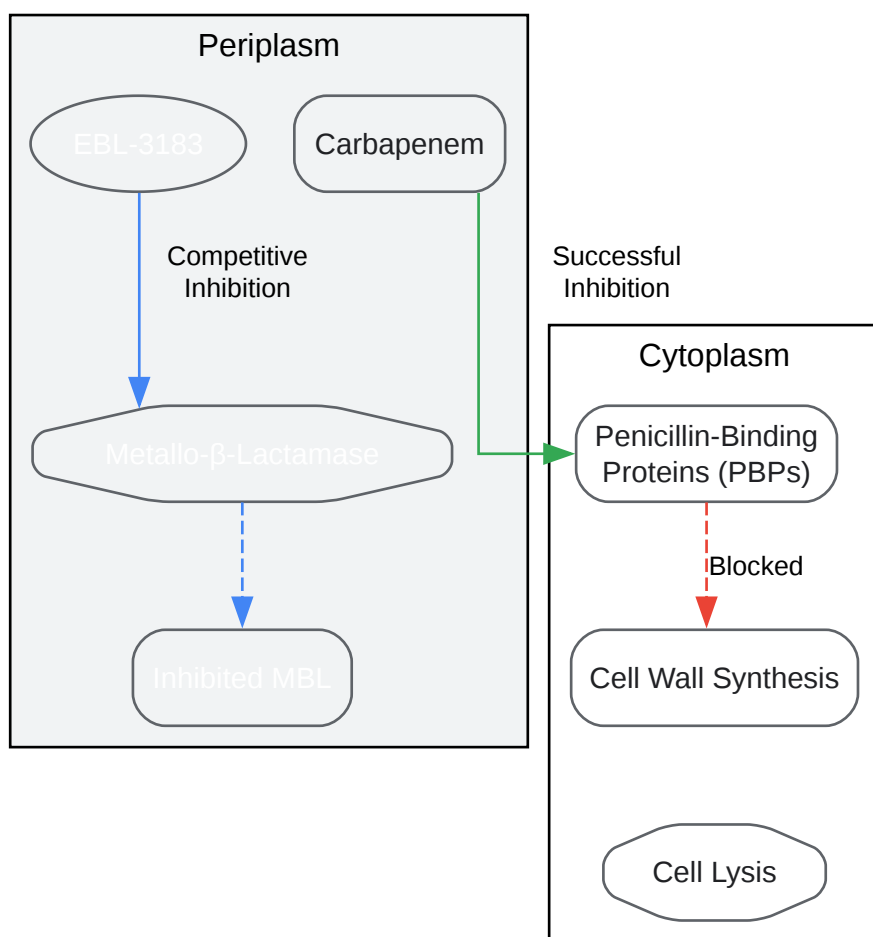


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Caption: MBLs hydrolyze carbapenems in the periplasm, preventing them from reaching their PBP targets.

Investigative Workflow using EBL-3183

EBL-3183 acts by directly and competitively inhibiting the MBL enzyme. By binding to the MBL active site, **EBL-3183** prevents the carbapenem from being hydrolyzed. This allows the intact carbapenem to reach and inhibit the PBPs, thereby restoring the drug's ability to block cell wall synthesis and kill the bacterium.



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Caption: **EBL-3183** inhibits MBLs, allowing carbapenems to inhibit PBPs and restore antibacterial activity.

Experimental Protocols

Protocol 1: Determination of MBL Inhibitory Potency (IC₅₀)

This protocol determines the concentration of **EBL-3183** required to inhibit 50% of a purified MBL enzyme's activity.

Materials:

- Purified MBL enzyme (e.g., NDM-1, VIM-1, IMP-1)

- **EBL-3183** stock solution (in DMSO)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 μ M ZnSO₄)
- Carbapenem substrate (e.g., meropenem, imipenem)
- 96-well UV-transparent microplate
- Spectrophotometer capable of kinetic readings

Procedure:

- Prepare serial dilutions of **EBL-3183** in assay buffer.
- In a 96-well plate, add the purified MBL enzyme to each well (except for a no-enzyme control) at a fixed concentration (e.g., 0.5 μ g/mL).
- Add the various concentrations of **EBL-3183** to the wells. Include a no-inhibitor control.
- Incubate the plate at 30°C for 10 minutes to allow for inhibitor binding.
- Initiate the reaction by adding the carbapenem substrate (e.g., 0.5 mM meropenem).
- Immediately measure the initial rate of substrate hydrolysis by monitoring the change in absorbance at the appropriate wavelength (e.g., 297 nm for meropenem) over time.^[5]
- Calculate the percent inhibition for each **EBL-3183** concentration relative to the no-inhibitor control.
- Plot percent inhibition versus the log of **EBL-3183** concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Checkerboard MIC Assay)

This protocol is used to assess the synergistic effect of **EBL-3183** and a carbapenem antibiotic against a resistant bacterial strain.

Materials:

- MBL-producing bacterial strain (e.g., *K. pneumoniae* NDM-1)
- **EBL-3183** stock solution
- Carbapenem antibiotic stock solution (e.g., meropenem)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland ($\sim 1.5 \times 10^8$ CFU/mL)

Procedure:

- In a 96-well plate, prepare a two-dimensional array of dilutions. Serially dilute the carbapenem antibiotic horizontally and **EBL-3183** vertically in CAMHB. It is recommended to test **EBL-3183** at a fixed concentration (e.g., 4 μ g/mL) for initial screening.
- Prepare a bacterial inoculum in CAMHB and dilute it to achieve a final concentration of 5×10^5 CFU/mL in each well.
- Add the standardized bacterial inoculum to each well of the checkerboard plate.
- Include appropriate controls: wells with bacteria and no drug (growth control), and wells with media only (sterility control).
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC of the carbapenem alone and in combination with each concentration of **EBL-3183**. The MIC is the lowest concentration showing no visible bacterial growth.
- A significant reduction (e.g., ≥ 4 -fold) in the carbapenem MIC in the presence of **EBL-3183** indicates potentiation.

Protocol 3: Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic effect of **EBL-3183** in combination with a carbapenem over time.

Materials:

- MBL-producing bacterial strain
- **EBL-3183** and carbapenem solutions
- CAMHB
- Sterile culture tubes or flasks
- Agar plates for colony counting
- Sterile saline for dilutions

Procedure:

- Grow the bacterial strain to the exponential phase in CAMHB.
- Dilute the culture to a starting inoculum of approximately 5×10^5 CFU/mL in flasks containing:
 - Drug-free CAMHB (growth control)
 - Carbapenem alone (at its MIC or sub-MIC)
 - **EBL-3183** alone (e.g., at 4 µg/mL)
 - Carbapenem + **EBL-3183** combination
- Incubate the flasks at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
- Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

- Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU/mL).
- Plot the \log_{10} CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2 - \log_{10} decrease in CFU/mL by the combination compared to the most active single agent.

Protocol 4: In Vivo Efficacy Assessment (Mouse Thigh Infection Model)

This model assesses the ability of **EBL-3183** to enhance carbapenem efficacy in a localized infection.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Mice (e.g., ICR or C57BL/6)
- Cyclophosphamide for rendering mice neutropenic
- MBL-producing bacterial strain
- **EBL-3183** and carbapenem formulations for injection (e.g., subcutaneous or intravenous)
- Anesthetic
- Tissue homogenizer

Procedure:

- Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).
- On day 0, inoculate the thigh muscle of anesthetized mice with a standardized bacterial suspension (e.g., 10^6 CFU).
- At a designated time post-infection (e.g., 2 hours), begin treatment. Administer vehicle control, carbapenem alone, **EBL-3183** alone, or the combination via a clinically relevant route (e.g., subcutaneous). Dosing regimens should be designed to simulate human pharmacokinetics.

- After a set treatment period (e.g., 24 hours), euthanize the mice.
- Aseptically remove the infected thigh, homogenize it in sterile saline, and perform serial dilutions.
- Plate the dilutions onto agar to determine the bacterial load (CFU/thigh).
- Efficacy is determined by comparing the bacterial load in the treated groups to the vehicle control group at the end of the experiment. A statistically significant reduction in CFU/thigh in the combination group compared to single-agent groups demonstrates in vivo synergy.

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